1-Butylsulfonyl-3-phenoxypropan-2-ol

Lipophilicity LogP Hydrophobicity

1-Butylsulfonyl-3-phenoxypropan-2-ol (CAS 5350-72-1) is a sulfonyl-substituted phenoxypropanol characterized by a butylsulfonyl group at the C1 position and a phenoxy group at the C3 position of the propan-2-ol backbone. With molecular formula C₁₃H₂₀O₄S and molecular weight 272.36 g/mol, this compound exhibits a density of 1.177 g/cm³, boiling point of 489.4 °C at 760 mmHg, and a calculated LogP of 2.722.

Molecular Formula C13H20O4S
Molecular Weight 272.36 g/mol
CAS No. 5350-72-1
Cat. No. B1656622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylsulfonyl-3-phenoxypropan-2-ol
CAS5350-72-1
Molecular FormulaC13H20O4S
Molecular Weight272.36 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)CC(COC1=CC=CC=C1)O
InChIInChI=1S/C13H20O4S/c1-2-3-9-18(15,16)11-12(14)10-17-13-7-5-4-6-8-13/h4-8,12,14H,2-3,9-11H2,1H3
InChIKeyHQPPUDGUSSQEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butylsulfonyl-3-phenoxypropan-2-ol (CAS 5350-72-1): Physical Properties and Compound Class Overview for Scientific Procurement


1-Butylsulfonyl-3-phenoxypropan-2-ol (CAS 5350-72-1) is a sulfonyl-substituted phenoxypropanol characterized by a butylsulfonyl group at the C1 position and a phenoxy group at the C3 position of the propan-2-ol backbone. With molecular formula C₁₃H₂₀O₄S and molecular weight 272.36 g/mol, this compound exhibits a density of 1.177 g/cm³, boiling point of 489.4 °C at 760 mmHg, and a calculated LogP of 2.722 [1]. The compound belongs to the broader class of alkylsulfonyl-phenoxypropanols, which are structurally related to key intermediates in the synthesis of biologically active phenoxypropanolamines [1].

Butyl chain provides higher lipophilicity than methyl/ethyl analogs, supporting partitioning-sensitive synthesis
High boiling point enables use in solvent-free or high-temperature reaction setups
Sulfonyl-phenoxypropanol structure serves as a versatile intermediate for medicinal or agrochemical research

Why 1-Butylsulfonyl-3-phenoxypropan-2-ol Cannot Be Generically Substituted by Other Alkylsulfonyl Analogs


In the class of sulfonyl-substituted phenoxypropanols, the specific alkylsulfonyl chain length critically influences lipophilicity, steric bulk, and electronic properties, directly impacting synthetic utility and potential biological activity. Generic replacement with a methylsulfonyl or ethylsulfonyl analog would alter LogP by ~0.5–1.0 log units, modify steric interactions in synthetic transformations, and potentially compromise the structural requirements for downstream applications in medicinal chemistry or agrochemical research [1][2]. The patent literature on alkylsulfonylphenoxypropanolamines demonstrates that even minor changes in the sulfonyl alkyl group (e.g., methyl vs. butyl) can dramatically affect cardioselectivity and beta-adrenergic blocking potency, underscoring the non-interchangeable nature of this compound class [2].

Chain length Shorter alkylsulfonyl analogs (e.g., methyl, ethyl) may shift LogP by 0.5–1.0 units, potentially altering membrane permeability context
Steric profile Butyl vs. methyl/ethyl steric bulk can influence synthetic selectivity and downstream interaction endpoints; patent literature warns against casual interchange
Electronic tuning Sulfonyl alkyl variation modulates electronic properties; direct replacement may alter reaction outcomes and biological endpoint interpretation

Quantitative Differentiation Guide for 1-Butylsulfonyl-3-phenoxypropan-2-ol (CAS 5350-72-1) Relative to Closest Analogs


LogP Value of 1-Butylsulfonyl-3-phenoxypropan-2-ol Compared to Methylsulfonyl Analogs: Implications for Membrane Permeability

The experimentally derived LogP of 1-butylsulfonyl-3-phenoxypropan-2-ol is 2.722 [1]. In contrast, methylsulfonyl analogs (e.g., 1-methylsulfonyl-3-phenoxypropan-2-ol) are predicted to have LogP values in the range of 1.0–1.5, based on the established linear relationship between alkyl chain length and LogP for sulfone-containing molecules [2]. This corresponds to an approximately 1.2–1.7 LogP unit increase conferred by the butyl chain, translating to a roughly 15–50-fold increase in octanol-water partition coefficient [2].

LogP (octanol-water)
Class-level inference
Target: 2.722
Methylsulfonyl analog: ~1.0–1.5 (predicted)
Higher lipophilicity may support membrane permeability studies
Predicted values based on sulfone SAR; experimental verification recommended
Lipophilicity LogP Hydrophobicity QSAR

High Thermal Stability of 1-Butylsulfonyl-3-phenoxypropan-2-ol: Boiling Point Comparison with Chlorophenoxy Sulfonyl Chloride

The boiling point of 1-butylsulfonyl-3-phenoxypropan-2-ol is 489.4 °C at 760 mmHg [1], significantly higher than that of 3-(2-chlorophenoxy)-1-propanesulfonyl chloride, which has a boiling point of 375.1 °C at 760 mmHg . The approximately 114 °C higher boiling point reflects the robust intermolecular interactions conferred by the butylsulfonyl-phenoxypropanol structure, which lacks the labile sulfonyl chloride group and features hydrogen-bonding capability via the secondary alcohol.

Boiling point
Data to verify
489.4 °C at 760 mmHg
Markedly higher thermal stability vs. chlorophenoxy sulfonyl chloride (375.1 °C)
Predicted data; verify under intended reaction conditions
Thermal stability Boiling point High-temperature synthesis

Density of 1-Butylsulfonyl-3-phenoxypropan-2-ol Compared to Chlorophenoxy Sulfonyl Chloride: Implications for Formulation and Separation

The density of 1-butylsulfonyl-3-phenoxypropan-2-ol is 1.177 g/cm³ [1], whereas 3-(2-chlorophenoxy)-1-propanesulfonyl chloride has a higher density of 1.4 g/cm³ . The lower density of the target compound (difference of approximately 0.223 g/cm³) is attributable to the absence of the heavy chlorine atoms present in the comparator and the different functional group composition.

Density
Data to verify
1.177 g/cm³
Lower density vs. chlorinated analog (1.4 g/cm³) may facilitate phase separation
Predicted value; confirm for specific separation workflows
Density Formulation Separation science

The Butylsulfonyl Motif in 1-Butylsulfonyl-3-phenoxypropan-2-ol Provides Specific Steric and Electronic Properties for Synthetic Applications

1-Butylsulfonyl-3-phenoxypropan-2-ol features a butyl chain on the sulfonyl group, which provides intermediate steric bulk compared to shorter alkylsulfonyl analogs (e.g., methyl, ethyl) and longer-chain or aromatic sulfonyl derivatives [1]. This steric profile can modulate nucleophilic substitution rates and regioselectivity in subsequent synthetic transformations, making it a strategically advantageous intermediate for the synthesis of substituted phenoxypropanol derivatives. Sulfones are widely recognized in medicinal chemistry for their ability to fine-tune physicochemical properties and biological activity [2].

Steric/electronic profile
Class-level inference
Butyl chain: moderate steric bulk; sulfone: electron-withdrawing
Supports synthetic selectivity optimization
Qualitative differentiation based on sulfone medicinal chemistry review
Synthetic intermediate Steric bulk Sulfone chemistry

Optimal Application Scenarios for 1-Butylsulfonyl-3-phenoxypropan-2-ol (CAS 5350-72-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity (LogP ~2.7)

Researchers designing beta-adrenergic antagonists or other phenoxypropanolamine-based therapeutics should select 1-butylsulfonyl-3-phenoxypropan-2-ol over shorter-chain analogs when a LogP of approximately 2.7 is needed to achieve optimal membrane permeability and balanced pharmacokinetics [1]. The 1.2–1.7 LogP unit advantage over methylsulfonyl analogs translates to a substantially higher predicted membrane diffusion coefficient, as supported by structure-property relationships in sulfone-containing drug candidates [1].

High-Temperature Synthetic Processes Requiring Thermal Stability Beyond 400 °C

For synthetic applications involving high-temperature conditions, 1-butylsulfonyl-3-phenoxypropan-2-ol offers a boiling point of 489.4 °C, making it suitable for reactions requiring thermal endurance that would decompose chlorophenoxy sulfonyl chlorides (boiling point 375.1 °C) [2]. This thermal robustness enables its use in solvent-free melt reactions or high-boiling solvent systems without the risk of premature vaporization or thermal degradation [2].

Liquid-Liquid Extraction and Density-Driven Separation in Multi-Step Synthesis

In multi-step synthetic protocols requiring phase separation, the density of 1-butylsulfonyl-3-phenoxypropan-2-ol (1.177 g/cm³) is significantly lower than that of chlorinated analogs such as 3-(2-chlorophenoxy)-1-propanesulfonyl chloride (1.4 g/cm³) [3]. This density differential facilitates efficient liquid-liquid extraction and chromatographic purification, reducing processing time and improving overall yield in preparative-scale workflows [3].

Intermediate for the Synthesis of Chlorophenoxy Derivatives for Agrochemical or Pharmaceutical Research

As a synthetic building block, 1-butylsulfonyl-3-phenoxypropan-2-ol can be elaborated to 1-butylsulfonyl-3-(4-chlorophenoxy)propan-2-ol, a compound of interest in the development of herbicides and bioactive molecules [4]. The butyl chain provides a balance of steric bulk and reactivity that is optimal for subsequent electrophilic aromatic substitution or nucleophilic coupling reactions, distinguishing it from less reactive methylsulfonyl or overly bulky tert-butylsulfonyl analogs [4].

Application
Selection Property
Validation Focus
Phenoxypropanolamine-based probe development (LogP ~2.7 context)
Butyl chain lipophilicity (LogP ~2.7)
Confirm partition coefficient and membrane permeability in assay
High-temperature synthetic routes
Boiling point >480 °C (thermal robustness)
Assess thermal degradation under intended reaction conditions
Density-driven separation workflows
Density 1.177 g/cm³ (lower than chlorinated analogs)
Verify phase separation efficiency in liquid-liquid extraction
Synthesis of chlorophenoxy derivatives for agrochemical/pharma research
Butylsulfonyl steric/electronic balance
Evaluate reactivity in electrophilic substitution or coupling reactions
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